Pazufloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic. It is active against Gram-negative and Gram-positive bacteria, including clinical isolates of E. coli, K. pneumoniae, methicillin-susceptible and -resistant S. aureus, and methicillin-susceptible and -resistant S. epidermidis (MIC90s = 0.05, 0.1, 0.39, 12.5, 0.39, and 6.25 μg/ml, respectively). It inhibits E. coli, P. aeruginosa, and S. aureus DNA gyrase (IC50s = 0.88, 1.9, and 10.2 μg/ml, respectively) and S. aureus topoisomerase IV (IC50 = 24.2 μg/ml) in cell-free assays. In vivo, pazufloxacin is active against systemic E. coli, K. pneumoniae, and methicillin-resistant S. aureus infections in mice (ED50s = 0.15, 5.5, and 4.5 mg/kg, respectively).
Pazufloxacin (T-3761) mesylate is a fluoroquinolone antibiotic. Target: AntibacterialPazufloxacin (T-3761), a new quinolone derivative, showed broad and potent antibacterial activity. T-3761 showed good efficacy in mice against systemic, pulmonary, and urinary tract infections with gram-positive and gram-negative bacteria, including quinolone-resistant Serratia marcescens and Pseudomonas aeruginosa. The in vivo activity of T-3761 was comparable to or greater than those of ofloxacin, ciprofloxacin, norfloxacin, and tosufloxacin against most infection models in mice. The activities of T-3761 were lower than those of tosufloxacin against gram-positive bacterial systemic and pulmonary infections in mice but not against infections with methicillin-resistant Staphylococcus aureus. T-3761 had a broad spectrum of activity and had potent activity against gram-positive and -negative bacteria. The MICs of T-3761 against 90% of the methicillin-susceptible Staphylococcus aureus, methicillin-susceptible and -resistant Staphylococcus epidermidis, and Clostridium spp. tested were 0.39 to 6.25 micrograms/ml. The MBCs of T-3761 were either equal to or twofold greater than the MICs. The 50% inhibitory concentrations of T-3761 for DNA gyrases isolated from E. coli and P. aeruginosa were 0.88 and 1.9 micrograms/ml, respectively.
Pazufloxacin mesylate
CAS No.: 163680-77-1
Cat. No.: VC0003378
Molecular Formula: C17H19FN2O7S
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 163680-77-1 |
---|---|
Molecular Formula | C17H19FN2O7S |
Molecular Weight | 414.4 g/mol |
IUPAC Name | (2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid |
Standard InChI | InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1 |
Standard InChI Key | UDHGFPATQWQARM-FJXQXJEOSA-N |
Isomeric SMILES | C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O |
SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O |
Canonical SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O |
Appearance | Powder |
Chemical Properties and Synthesis
Pazufloxacin mesylate is a white to pale yellow crystalline solid with a molecular formula C₁₇H₁₉FN₂O₇S and molecular weight 414.41 g/mol . Key properties include:
Property | Value/Description |
---|---|
Melting Point | >255°C (dec.) |
Optical Rotation | αD²⁰: -64.2° (c = 1 in 1.0N NaOH) |
Solubility | Slightly soluble in aqueous base, DMSO |
Storage Condition | -20°C (Freezer) |
Synthesis involves an 11-step process starting from 2,3,4,5-tetrafluorobenzoic acid. Key steps include:
-
Cyclopropanation at the benzylic position using 1,2-dibromoethane.
-
Hofmann rearrangement to generate a primary amine intermediate.
-
Enamine formation and subsequent cyclization to yield the tricyclic core.
-
Salt formation with methanesulfonic acid to produce the mesylate salt .
Mechanism of Action
Pazufloxacin mesylate inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, enzymes critical for DNA supercoiling and chromosome segregation. Its unique C10 substituent enhances binding affinity and reduces resistance potential compared to other fluoroquinolones .
Antimicrobial Activity (MIC₉₀ Values)
Bacteria | MIC₉₀ (μg/mL) | Source |
---|---|---|
Staphylococcus aureus | 0.2–0.39 | |
Pseudomonas aeruginosa | 0.78 | |
E. coli/Klebsiella | ≤0.25 |
Pharmacokinetics
A single-dose study in healthy volunteers revealed:
Dose (mg) | Cₘₐₓ (μg/mL) | AUC₀₋ᵗ (μg·h/mL) | Tolerability |
---|---|---|---|
300 | 5.11 | 13.70 | Well-tolerated |
500 | 9.96 | 26.80 | |
600 | N/A | N/A | |
1,000 | 18.06 | 58.60 |
Key Findings:
-
Lack of Dose Proportionality: Cₘₐₓ and AUC increased non-linearly with dose .
-
Excretion: Urinary excretion accounts for ~90% of the dose .
Clinical Efficacy
Pazufloxacin mesylate is effective against:
Comparison with Levofloxacin :
Parameter | Pazufloxacin Mesylate | Levofloxacin |
---|---|---|
Respiratory Infection | 77% | 80.6% |
Urinary Tract Infection | 93.5% | 89.6% |
Bacterial Clearance | 91.5% | 93.4% |
Adverse Reactions: Incidence rate of 4.88% (e.g., gastrointestinal disturbances) .
Pharmaceutical Formulations
Pazufloxacin mesylate is primarily administered as an intravenous infusion. Tablet formulations have been developed for oral use:
Tablet Composition (Example) :
Component | Quantity (per 1000 tablets) |
---|---|
Pazufloxacin mesylate | 270 g |
Lactose | 70 g |
Carboxymethyl starch | 4.5 g |
Magnesium stearate | 2 g |
Dissolution Profile:
Analytical Methods
UV Spectrophotometry:
HPLC Validation:
-
Mobile Phase: Methanol:water:phosphoric acid (50:50:0.2) with triethylamine (pH 5.0).
Research and Applications
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume